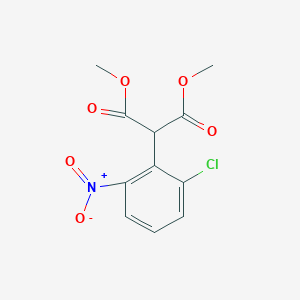![molecular formula C12H10N2O2S B1300555 Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 64951-05-9](/img/structure/B1300555.png)
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Übersicht
Beschreibung
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a heterocyclic compound with a molecular formula of C12H10N2O2S and a molecular weight of 246.29 g/mol . This compound is known for its unique structure, which combines an imidazole ring with a benzothiazole ring, making it a valuable molecule in various scientific research fields.
Wirkmechanismus
Target of Action
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its derivatives have been identified as potential antimycobacterial agents . The primary target of these compounds is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) , a bacterium that causes tuberculosis.
Mode of Action
Molecular docking and dynamics studies suggest that these compounds interact with the pantothenate synthetase of mtb, leading to the inhibition of this enzyme . This interaction disrupts the normal functioning of the bacterium, thereby exerting an antimycobacterial effect .
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various biochemical pathways in the bacterium . This disruption affects the downstream effects of these pathways, leading to the inhibition of the growth and proliferation of Mtb .
Pharmacokinetics
In silico admet prediction has been carried out for some of its derivatives
Result of Action
The most active derivative of this compound, IT10, displayed significant inhibitory activity against Mtb . It showed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . Furthermore, these compounds showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria (NTM) .
Action Environment
It’s known that the efficacy of antimycobacterial agents can be influenced by factors such as ph, temperature, and the presence of other substances
Biochemische Analyse
Biochemical Properties
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . This inhibition disrupts the metabolic processes of the bacteria, leading to its death. Additionally, this compound interacts with proteins involved in cell signaling pathways, affecting their function and altering cellular responses .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspases and promoting DNA fragmentation . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active site of pantothenate synthetase, inhibiting its activity and preventing the synthesis of coenzyme A . This inhibition leads to the accumulation of toxic intermediates and disrupts the metabolic processes of the target organism. Additionally, this compound can activate or inhibit other enzymes and proteins, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has shown sustained inhibition of target enzymes and prolonged effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of bacterial load . At high doses, this compound can cause toxic effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the species and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . The compound may also undergo post-translational modifications that direct it to specific organelles, such as the mitochondria, affecting its function and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate typically involves the condensation of 2-aminobenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antitubercular agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is unique due to its combined imidazole and benzothiazole rings. Similar compounds include:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds also exhibit antimicrobial and antitubercular activities.
Imidazo[2,1-b]thiazole carboxamide derivatives: Known for their potential as kinase inhibitors and anti-TB agents.
These similar compounds share structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
IUPAC Name |
ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-2-16-11(15)8-7-14-9-5-3-4-6-10(9)17-12(14)13-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXQBVMMDCPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3=CC=CC=C3SC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363195 | |
| Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-05-9 | |
| Record name | Imidazo[2,1-b]benzothiazole-2-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64951-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)
![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)
![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)
![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)
![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)







![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)

